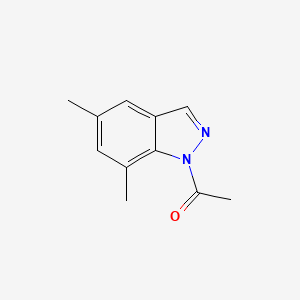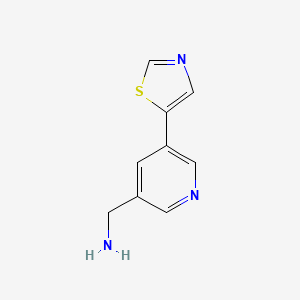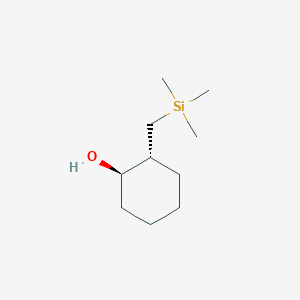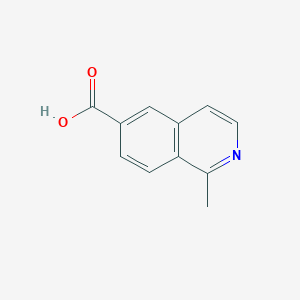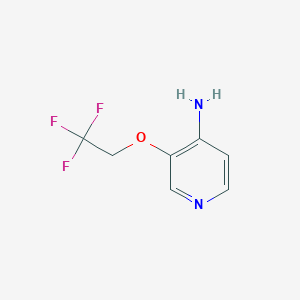
3-(1,8-Naphthyridin-2-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,8-Naphthyridin-2-YL)propan-1-OL is a chemical compound belonging to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the 1,8-naphthyridine core in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,8-Naphthyridin-2-YL)propan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with 3-acetyl-1-propanol . This reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . This approach is advantageous due to its efficiency and the ability to produce the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1,8-Naphthyridin-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-(1,8-Naphthyridin-2-YL)propan-1-OL has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 3-(1,8-Naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The naphthyridine core can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1,8-Naphthyridin-2-YL)propan-1-OL include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
3-(1,8-naphthyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h1,3,5-7,14H,2,4,8H2 |
InChIキー |
NDSKBSZVDDQIEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


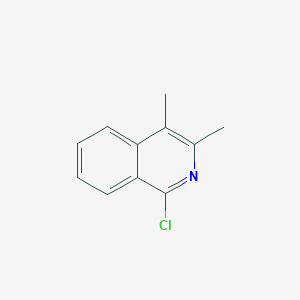
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
